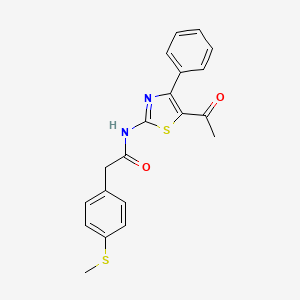

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes an acetyl group, a phenylthiazole moiety, and a methylthio-substituted phenylacetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Acetylation: The phenylthiazole intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.

Substitution Reaction: The final step involves the reaction of the acetylated phenylthiazole with 4-(methylthio)phenylacetic acid or its derivatives under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl groups in the acetyl and acetamide moieties can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Nitro derivatives, halogenated derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound can be used to study the biological activity of thiazole derivatives and their interactions with biomolecules.

Materials Science: Its unique structure may make it suitable for use in the development of novel materials with specific electronic or optical properties.

Chemical Biology: It can be employed as a probe to investigate cellular pathways and mechanisms.

Wirkmechanismus

The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The thiazole ring and the acetyl and acetamide groups could play crucial roles in binding to these targets and modulating their activity. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-phenylthiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide: Lacks the acetyl group, which may affect its biological activity and chemical properties.

N-(5-acetyl-4-phenylthiazol-2-yl)-2-phenylacetamide: Lacks the methylthio group, which may influence its reactivity and interactions with molecular targets.

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-methoxyphenyl)acetamide: Contains a methoxy group instead of a methylthio group, potentially altering its chemical and biological properties.

Uniqueness

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is unique due to the presence of both the acetyl and methylthio groups, which may confer distinct chemical reactivity and biological activity. These functional groups can influence the compound’s interactions with molecular targets and its overall stability and solubility.

Biologische Aktivität

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide, a thiazole derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by a thiazole ring, which is known for its diverse pharmacological properties, including antibacterial and anticancer activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of 5-acetyl-4-phenylthiazole with 4-(methylthio)aniline under specific conditions. Various synthetic pathways have been explored to optimize yield and purity.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against several bacterial strains. The minimum inhibitory concentrations (MICs) were determined through in vitro assays.

| Compound | Bacterial Strain | EC50 (µM) | Comparison |

|---|---|---|---|

| This compound | Xanthomonas oryzae | 156.7 | Superior to bismerthiazol (230.5 µM) |

| This compound | Xanthomonas axonopodis | 281.2 | Better than thiodiazole copper (476.52 µM) |

| This compound | Xanthomonas oryzae pv. oryzicola | 194.9 | Slightly better than bismerthiazol (254.96 µM) |

The compound demonstrated significant antibacterial activity, particularly against Xanthomonas oryzae, with an EC50 value of 156.7 µM, indicating its potential as a lead compound for developing new antibacterial agents .

Anticancer Activity

In addition to its antibacterial effects, this compound has shown promising results in anticancer assays. Studies have reported its effectiveness against various cancer cell lines, including A549 (lung cancer) and C6 (glioma).

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 12.3 | Induction of apoptosis via caspase activation |

| C6 | 15.7 | Inhibition of DNA synthesis |

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased caspase activity and morphological changes observed through acridine orange/ethidium bromide staining .

Case Studies

- Antibacterial Efficacy Against Xanthomonas Species : A study conducted on various derivatives of thiazole compounds highlighted the superior efficacy of this compound against Xanthomonas oryzae, suggesting its potential application in agricultural settings as a biopesticide .

- Anticancer Properties : Research focusing on the anticancer activity revealed that the compound significantly inhibited cell proliferation in A549 and C6 cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Eigenschaften

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S2/c1-13(23)19-18(15-6-4-3-5-7-15)22-20(26-19)21-17(24)12-14-8-10-16(25-2)11-9-14/h3-11H,12H2,1-2H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBTUECWKJCOCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)CC2=CC=C(C=C2)SC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.